
Vancomycin hydrochloride
Übersicht
Beschreibung
Vancomycin Hydrochloride is a glycopeptide antibiotic used to treat severe bacterial infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium difficile . It is derived from the bacterium Amycolatopsis orientalis and is known for its ability to inhibit bacterial cell wall synthesis .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Vancomycinhydrochlorid wird typischerweise durch einen Fermentationsprozess gewonnen, der das Bakterium Amycolatopsis orientalis beinhaltet . Die Fermentationsbrühe wird dann einer Reihe von Reinigungsschritten unterzogen, darunter Lösungsmittelextraktion, Fällung und Kristallisation, um das Antibiotikum in reiner Form zu isolieren .
Industrielle Produktionsmethoden: Die industrielle Produktion von Vancomycinhydrochlorid beinhaltet großtechnische Fermentation, gefolgt von der Nachbearbeitung zur Reinigung der Verbindung. Hochleistungsflüssigkeitschromatographie (HPLC) wird üblicherweise eingesetzt, um die Reinheit und Wirksamkeit des Endprodukts zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Vancomycinhydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Vancomycin kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung von Abbauprodukten führt.
Reduktion: Reduktionsreaktionen sind weniger häufig, können aber unter bestimmten Bedingungen auftreten.
Substitution: Vancomycin kann Substitutionsreaktionen eingehen, insbesondere in Gegenwart starker Nukleophile.
Häufige Reagenzien und Bedingungen:
Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.
Reduktionsmittel: Natriumborhydrid.
Nukleophile: Ammoniak, Amine.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Abbauprodukte und substituierte Derivate von Vancomycin .
Wissenschaftliche Forschungsanwendungen
FDA-Approved Uses
Vancomycin hydrochloride is indicated for the treatment of:
- Septicemia : Effective against methicillin-resistant Staphylococcus aureus (MRSA) and coagulase-negative staphylococci.
- Infective Endocarditis : Particularly in cases involving MRSA and viridans group streptococci.
- Skin and Skin Structure Infections : Including those caused by MRSA.
- Bone Infections : Such as osteomyelitis.
- Lower Respiratory Tract Infections : Effective for pneumonia caused by susceptible organisms.
- Clostridioides difficile-associated Diarrhea : Administered orally for this specific indication.
Off-Label Uses
Vancomycin is also utilized in several off-label scenarios, including:
- Catheter-related Infections
- Community-Acquired Bacterial Pneumonia
- Bacterial Meningitis
- Prosthetic Joint Infections
- Surgical Prophylaxis
This versatility underscores its critical role in managing resistant infections and complex clinical cases .
Pharmacological Properties
Vancomycin works by inhibiting bacterial cell wall synthesis, which is crucial for the growth and survival of gram-positive bacteria. Its pharmacokinetics involve:
- Administration : Typically given intravenously for systemic infections; oral formulations are reserved for gastrointestinal infections like C. difficile.
- Half-Life : Approximately 6 hours in patients with normal renal function, necessitating dose adjustments in renal impairment.
The drug's efficacy is often monitored through serum levels, particularly in severe infections where achieving therapeutic concentrations is critical .
Case Studies
Several case studies illustrate the practical applications of this compound in clinical settings:
Case Study 1: Clostridioides Difficile Infection
A 67-year-old female patient presented with abdominal pain and diarrhea, diagnosed with C. difficile infection after antibiotic therapy. Vancomycin was initiated at a dose of 1 g IV every 24 hours, leading to resolution of symptoms within days .
Case Study 2: Endocarditis Treatment
In another instance, a patient with infective endocarditis caused by MRSA was treated with vancomycin in combination with an aminoglycoside. The treatment resulted in successful clearance of the infection, demonstrating the importance of combination therapy in resistant cases .
Resistance Patterns and Considerations
The emergence of vancomycin-resistant enterococci (VRE) poses significant challenges in treatment. Studies have shown a correlation between prior vancomycin exposure and increased rates of VRE colonization . Monitoring resistance patterns is essential for effective treatment planning.
Summary Table of Applications
Application Type | Specific Indications | Administration Route |
---|---|---|
FDA-Approved | Septicemia, Endocarditis, Skin Infections | IV |
Off-Label | Catheter Infections, Meningitis | IV/Oral |
Gastrointestinal Infections | C. difficile-associated diarrhea | Oral |
Wirkmechanismus
Vancomycin Hydrochloride works by inhibiting bacterial cell wall synthesis. It binds to the D-alanyl-D-alanine terminus of cell wall precursor units, preventing their incorporation into the cell wall and thus weakening the bacterial cell wall, leading to cell lysis and death . This mechanism is particularly effective against Gram-positive bacteria .
Vergleich Mit ähnlichen Verbindungen
Teicoplanin: Another glycopeptide antibiotic with a similar mechanism of action but different pharmacokinetic properties.
Linezolid: An oxazolidinone antibiotic that inhibits bacterial protein synthesis.
Daptomycin: A lipopeptide antibiotic that disrupts bacterial cell membrane function.
Uniqueness of Vancomycin Hydrochloride: this compound is unique due to its strong binding affinity to the D-alanyl-D-alanine terminus, making it highly effective against resistant strains of bacteria . Its ability to treat severe infections caused by MRSA and Clostridium difficile sets it apart from other antibiotics .
Eigenschaften
CAS-Nummer |
1404-93-9 |
---|---|
Molekularformel |
C66H76Cl3N9O24 |
Molekulargewicht |
1485.7 g/mol |
IUPAC-Name |
48-[3-[(4S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37-pentahydroxy-19-[[4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C66H75Cl2N9O24.ClH/c1-23(2)12-34(71-5)58(88)76-49-51(83)26-7-10-38(32(67)14-26)97-40-16-28-17-41(55(40)101-65-56(54(86)53(85)42(22-78)99-65)100-44-21-66(4,70)57(87)24(3)96-44)98-39-11-8-27(15-33(39)68)52(84)50-63(93)75-48(64(94)95)31-18-29(79)19-37(81)45(31)30-13-25(6-9-36(30)80)46(60(90)77-50)74-61(91)47(28)73-59(89)35(20-43(69)82)72-62(49)92;/h6-11,13-19,23-24,34-35,42,44,46-54,56-57,65,71,78-81,83-87H,12,20-22,70H2,1-5H3,(H2,69,82)(H,72,92)(H,73,89)(H,74,91)(H,75,93)(H,76,88)(H,77,90)(H,94,95);1H/t24?,34?,35?,42?,44?,46?,47?,48?,49?,50?,51?,52?,53?,54?,56?,57?,65?,66-;/m0./s1 |
InChI-Schlüssel |
LCTORFDMHNKUSG-VSPPCZCGSA-N |
SMILES |
CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)CO)O)O)(C)N)O.Cl |
Isomerische SMILES |
CC1C([C@@](CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)CO)O)O)(C)N)O.Cl |
Kanonische SMILES |
CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)CO)O)O)(C)N)O.Cl |
Key on ui other cas no. |
1404-93-9 |
Piktogramme |
Irritant |
Verwandte CAS-Nummern |
1404-90-6 (Parent) |
Synonyme |
AB-Vancomycin Diatracin Hydrochloride, Vancomycin Sulfate, Vancomycin Vanco Azupharma VANCO-cell Vanco-saar Vancocin Vancocin HCl Vancocine Vancomicina Abbott Vancomicina Chiesi Vancomicina Combino Phar Vancomicina Norman Vancomycin Vancomycin Hexal Vancomycin Hydrochloride Vancomycin Lilly Vancomycin Phosphate (1:2) Vancomycin Phosphate (1:2), Decahydrate Vancomycin Sulfate Vancomycin-ratiopharm Vancomycine Dakota |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does vancomycin hydrochloride exert its antibacterial effect?
A1: this compound targets the peptidoglycan layer of bacterial cell walls, essential for their structural integrity. It specifically binds to the D-alanyl-D-alanine terminus of peptidoglycan precursors, preventing their incorporation into the growing cell wall. This ultimately leads to bacterial cell death. [, , , ]
Q2: Why is this compound particularly effective against Gram-positive bacteria?
A2: Gram-positive bacteria have a thick peptidoglycan layer exposed on their outer surface, making them highly susceptible to this compound. []
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C66H75Cl2N9O24, and its molecular weight is 1449.26 g/mol. [, ]
Q4: What spectroscopic techniques are useful for characterizing this compound?
A4: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are valuable tools for structural elucidation and identification of this compound. [] Researchers have used these techniques to confirm its chemical structure and analyze its purity. [, ]
Q5: How stable is this compound in various solutions for intravenous administration?
A5: Studies have investigated the stability of this compound in solutions like 5% dextrose, 0.9% sodium chloride, and various concentrations of dextrose injection. [, , ] Results show that this compound remains stable for extended periods at both refrigerated and room temperatures in these solutions, making it suitable for preparation in advance of infusion. [, , ]
Q6: Can this compound be mixed with other drugs in infusion solutions?
A6: Compatibility studies are crucial when combining drugs in infusions. Research indicates that while this compound is compatible with some drugs like famotidine, [] it shows compatibility issues with others like aztreonam, particularly at higher concentrations. []
Q7: How does ethylene oxide gas sterilization affect this compound injection vials?
A7: Ethylene oxide gas (EOG) sterilization, commonly used for this compound vials, can lead to EOG contamination. [] Research suggests that a sufficient degassing period, either by aeration or storage, is crucial for safe use to eliminate residual EOG. []
Q8: What are the challenges in formulating this compound for oral administration?
A8: this compound exhibits poor oral bioavailability due to its limited permeability across the gastrointestinal tract. [, ] This necessitates frequent dosing to achieve therapeutic levels. []
Q9: How can the stability and bioavailability of this compound be improved?
A9: Researchers are exploring various strategies:
- Liposomal encapsulation: Encapsulating this compound in liposomes has shown promise in enhancing its stability, permeability, and sustained release. [, , ] This approach aims to improve its effectiveness and reduce dosing frequency. [, , ]
- Chitosan-based systems: Utilizing chitosan salts and nanoparticles in microparticles has demonstrated potential for controlled and sustained release of this compound, particularly for colon-targeted delivery. [, , ] This is especially relevant for treating conditions like Clostridium difficile colitis. []
Q10: What are the advantages of targeted delivery systems for this compound?
A10: Targeted delivery systems offer several benefits:
- Enhanced efficacy: Delivering this compound directly to the infection site, such as in osteomyelitis, can maximize its local concentration and improve treatment outcomes. []
- Reduced toxicity: Targeted delivery can minimize systemic exposure, potentially reducing the risk of adverse effects, particularly nephrotoxicity. [, ]
Q11: What delivery approaches are being explored for this compound?
A11: Various drug delivery systems are under investigation:
- Multivesicular liposomes: These liposomes are being developed for the sustained locoregional delivery of this compound, particularly in treating bone infections like osteomyelitis. []
- Cationic multivesicular liposomes: This approach aims to enhance the delivery and efficacy of this compound while maintaining stability. []
Q12: What in vitro models are used to study this compound activity?
A12: Researchers commonly use:
- Bacterial culture: Studies assessing the minimum inhibitory concentration (MIC) of this compound against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), rely heavily on bacterial culture techniques. [, , , , ]
- Cell culture: Cell-based assays using human placental and dog kidney cells help evaluate the permeability of this compound formulations across biological barriers. [] This information is valuable in understanding potential drug distribution and toxicity. []
Q13: What in vivo models are used to evaluate this compound efficacy?
A13: Animal models play a crucial role in understanding this compound activity in a living system:
- Rat model of vascular graft infection: This model is employed to study the efficacy of this compound in preventing and treating infections associated with implanted medical devices. []
- Pneumonia model mice: Researchers utilize this model to investigate the synergistic antibacterial effects of this compound in combination with other antimicrobial agents, like Callicarpa nudiflora. []
Q14: Is resistance to this compound a concern?
A14: Yes, the emergence of vancomycin-resistant enterococci (VRE) and vancomycin-intermediate Staphylococcus aureus (VISA) poses a significant challenge. [, ] This highlights the need for continuous monitoring and development of alternative therapies.
Q15: How is this compound quantified in various matrices?
A15: High-Performance Liquid Chromatography (HPLC) is a widely used technique for the accurate and sensitive determination of this compound concentrations. [, , , , , , , , ] Researchers have developed and validated various HPLC methods using different detectors, such as diode-array detection (DAD) and ultraviolet (UV) detection. [, , , , , , , ]
Q16: What are the advantages of flow injection analysis techniques?
A16: Flow injection analysis (FIA) methods offer advantages like high sample throughput, reduced reagent consumption, and automation potential, making them valuable tools for analyzing this compound in pharmaceutical preparations. [, , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.